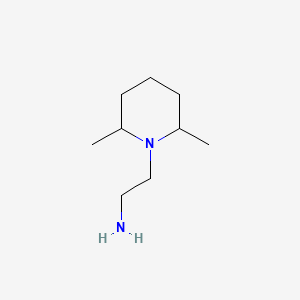

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Description

The exact mass of the compound 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is 156.162648646 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQHMRVHTMHDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389891, DTXSID201293404 | |

| Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-24-4, 1788-35-8 | |

| Record name | 2,6-Dimethyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,6-dimethyl-1-piperidinyl)ethanamine chemical properties

This guide provides an in-depth technical analysis of 2-(2,6-dimethyl-1-piperidinyl)ethanamine (CAS: 769-24-4), a critical building block in medicinal chemistry known for introducing sterically hindered basic centers into pharmaceutical scaffolds.

Chemical Class: Sterically Hindered Diamine | CAS: 769-24-4

Executive Summary

2-(2,6-dimethyl-1-piperidinyl)ethanamine is a specialized diamine intermediate used primarily in the synthesis of antiarrhythmic agents and local anesthetics. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern on the piperidine ring. This steric bulk protects the tertiary nitrogen from metabolic N-dealkylation and enzymatic degradation, a strategy frequently employed to prolong the half-life of bioactive molecules. This guide details its physicochemical profile, synthetic pathways, and application in drug design.

Chemical Identity & Structural Analysis

The molecule consists of a 2,6-dimethylpiperidine ring N-linked to an ethylamine chain.[1]

| Property | Detail |

| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)ethanamine |

| Common Synonyms | N-(2-Aminoethyl)-2,6-dimethylpiperidine; 2-(2,6-Lupetidyl)ethylamine |

| CAS Number | 769-24-4 |

| Molecular Formula | C |

| Molecular Weight | 156.27 g/mol |

| SMILES | CC1CCCC(C)N1CCN |

Stereochemical Considerations

The 2,6-dimethylpiperidine moiety exists in two diastereomeric forms:

-

Cis-isomer (Meso): The two methyl groups are cis (typically diequatorial in the chair conformation). This is the thermodynamically stable and commercially predominant form.

-

Trans-isomer (Racemic): The methyl groups are trans (one axial, one equatorial).

-

Implication: Most commercial supplies of this amine are derived from cis-2,6-dimethylpiperidine. The steric environment of the cis isomer creates a "picket fence" effect, shielding the nitrogen lone pair.

Physicochemical Profile

Note: Values derived from homolog comparisons and computational models where experimental data is proprietary.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~190–195 °C (at 760 mmHg) |

| Density | 0.88–0.92 g/mL |

| pKa (Primary Amine) | ~10.2 (Typical for aliphatic amines) |

| pKa (Tertiary Amine) | ~9.5 (Lowered due to steric hindrance) |

| Solubility | Miscible with water, ethanol, DCM; soluble in ether. |

| LogP | ~1.3 (Predicted) |

Synthesis & Manufacturing Routes

Method A: Nitrile Reduction (Preferred for Purity)

This route avoids the polymerization side-reactions common in direct alkylation with chloroethylamine.

-

Alkylation: cis-2,6-Dimethylpiperidine is reacted with chloroacetonitrile in the presence of a base (K

CO-

Mechanism:[2] S

2 displacement of chloride. The steric bulk of the piperidine requires elevated temperatures or polar aprotic solvents.

-

-

Reduction: The resulting nitrile intermediate (2-(2,6-dimethylpiperidin-1-yl)acetonitrile) is reduced using Lithium Aluminum Hydride (LiAlH

) or catalytic hydrogenation (Raney Ni/H

Method B: Gabriel Synthesis Modification

Used when primary amine purity is critical to avoid secondary amine contaminants.

-

Coupling: 2,6-Dimethylpiperidine + N-(2-bromoethyl)phthalimide.

-

Deprotection: Hydrazinolysis of the phthalimide group releases the free primary amine.

Synthetic Workflow Diagram

Figure 1: Two-step synthesis via nitrile intermediate to ensure high primary amine selectivity.

Reactivity & Applications in Drug Design

Differential Reactivity

The molecule contains two nitrogen centers with distinct reactivity profiles:

-

Primary Amine (-NH

): Highly nucleophilic, unhindered. Readily reacts with acyl chlorides, isocyanates, and aldehydes. This is the "handle" for attaching the moiety to drug scaffolds. -

Tertiary Amine (Piperidine N): Sterically crowded. It exhibits reduced nucleophilicity compared to unhindered piperidines. It acts primarily as a basic center for salt formation and receptor binding (e.g., in sodium channels).

Pharmacological Significance

This moiety is a pharmacophore in Class I antiarrhythmic drugs and local anesthetics .

-

Mechanism: The 2,6-dimethylpiperidine group mimics the lipophilic, bulky amine found in Lidocaine or Disopyramide. It binds to the intracellular side of voltage-gated sodium channels (Na

1.5). -

Metabolic Stability: The methyl groups at the 2 and 6 positions block cytochrome P450 enzymes from accessing the alpha-carbons, significantly reducing oxidative dealkylation.

Experimental Protocol: Amide Coupling

Standard procedure for attaching this amine to a carboxylic acid drug scaffold.

-

Activation: Dissolve the carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

-

Addition: Add 2-(2,6-dimethyl-1-piperidinyl)ethanamine (1.1 eq) and DIPEA (2.0 eq).

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Workup: Wash with sat. NaHCO

and brine. The basicity of the piperidine ring may require careful pH adjustment during extraction (keep aqueous phase basic to extract the product into organic layer).

Safety & Handling

-

Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.

-

Storage: Store under nitrogen or argon. The primary amine readily absorbs CO

from the air to form carbamates. -

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Sigma-Aldrich. (2024). Product Specification: 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine.

-

PubChem. (2024). Compound Summary: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine (CAS 769-24-4).[1] National Library of Medicine.

-

ChemicalBook. (2024).[3] 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Properties and Synthesis.

-

Organic Syntheses. (1941).[4] General methods for Chloroacetonitrile synthesis (Precursor). Org. Synth. Coll. Vol. 1, p. 153.[4]

Sources

- 1. 677762-07-1,1-Isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: Physicochemical Profiling and Analytical Validation

Executive Summary

In modern drug discovery and combinatorial chemistry, bifunctional aliphatic diamines serve as critical building blocks for synthesizing complex pharmacophores. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a highly specialized diamine characterized by a unique structural dichotomy: a sterically hindered tertiary amine and a highly reactive primary amine[1]. This in-depth guide explores the physicochemical properties, molecular weight, elemental formula, and the rigorous analytical protocols required to validate this compound in a laboratory setting.

By understanding the causality behind its structural design, researchers can leverage this molecule for the selective synthesis of GPCR ligands, kinase inhibitors, and targeted protein degraders (PROTACs) without the need for exhaustive orthogonal protection strategies.

Physicochemical Profiling and Structural Data

The fundamental identity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is defined by its molecular formula, C9H20N2 [2]. The molecule consists of a piperidine ring substituted with methyl groups at the 2 and 6 positions, with an ethylamine linker attached to the piperidine nitrogen (position 1).

The molecular weight of 156.27 g/mol is highly advantageous in drug design[3]. Because it is a low-molecular-weight fragment, it leaves an ample "molecular weight budget" for chemists to append larger aromatic or heterocyclic systems while keeping the final drug candidate well within Lipinski’s Rule of 5 (MW < 500 Da).

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine |

| Common Synonyms | 2,6-Dimethyl-1-piperidineethanamine; 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine[2] |

| CAS Registry Number | 769-24-4 |

| Molecular Formula | C9H20N2[1] |

| Average Molecular Weight | 156.27 g/mol [3] |

| Monoisotopic Exact Mass | 156.1626 Da |

| Theoretical [M+H]+ (ESI+) | 157.1700 m/z |

| Structural Class | Aliphatic diamine / Substituted piperidine |

Structural Causality: The Steric Umbrella Effect

The presence of the 2,6-dimethyl groups on the piperidine ring is not merely a structural anomaly; it is a deliberate design choice. These methyl groups create a hydrophobic, steric "umbrella" over the tertiary nitrogen. This steric hindrance significantly lowers the nucleophilicity of the tertiary amine compared to an unsubstituted piperidine. Consequently, when the molecule is subjected to derivatization reactions (e.g., amidation with acyl chlorides or reductive amination), the reaction occurs exclusively at the unhindered primary ethylamine nitrogen. This self-directing chemoselectivity eliminates the need for intermediate Boc- or Cbz-protection steps, streamlining synthetic workflows.

Experimental Methodology: LC-HRMS Analytical Validation Protocol

To confirm the molecular weight (156.27 g/mol ) and the exact elemental formula (C9H20N2) of a synthesized or procured batch, standard low-resolution mass spectrometry is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to distinguish the target compound from isobaric impurities. The following protocol is a self-validating system designed to ensure absolute structural integrity.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100 for injection.

-

Causality: Formic acid acts as an ion-pairing agent and ensures the complete protonation of the primary aliphatic amine (pKa ~ 10.5). This drastically improves the ionization efficiency and signal-to-noise ratio in positive electrospray ionization (ESI+) mode.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Gradient: Run a shallow gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Causality: Despite being a low-molecular-weight polar molecule, the 2,6-dimethylpiperidine moiety provides sufficient lipophilicity (hydrophobic shielding) to retain the compound on a standard C18 stationary phase, preventing it from eluting prematurely in the void volume.

Step 3: Mass Spectrometry Parameters

-

Action: Operate the HRMS (Q-TOF or Orbitrap) in ESI positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan range from 50 to 500 m/z.

-

Causality: The low upper-mass limit (500 m/z) maximizes the detector's duty cycle and resolution for this specific low-mass fragment (MW 156.27), ensuring high mass accuracy.

Step 4: Data Analysis and Formula Confirmation

-

Action: Extract the ion chromatogram for the theoretical [M+H]+ ion at 157.1700 m/z .

-

Validation: Calculate the mass error. A mass error of < 5 ppm, combined with a matching isotopic distribution pattern (M+1 peak intensity corresponding to 9 carbon atoms), definitively validates the C9H20N2 formula.

Experimental Workflow Visualization

The following diagram maps the logical relationship between the compound's structural features, the analytical validation steps, and its downstream applications in drug discovery.

Figure 1: Analytical validation and selective derivatization workflow for C9H20N2.

References

-

2,6-Dimethyl-1-piperidineethanamine | CID 3149266 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the 2,6-Dimethylpiperidine Ethylamine Derivative Structure: Synthesis, Characterization, and Therapeutic Potential

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential scaffolds in modern drug discovery.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its unique combination of properties: a saturated, non-aromatic structure, a basic nitrogen atom that is typically protonated at physiological pH, and a stable chair-like conformation that allows for precise, three-dimensional orientation of substituents.[1] This combination makes it an ideal framework for designing molecules that can effectively interact with biological targets.

This guide focuses on a specific, yet highly significant, substitution pattern: the 2,6-dimethylpiperidine core. The introduction of methyl groups at the C2 and C6 positions imposes critical conformational constraints and introduces stereochemical complexity. These features can be strategically exploited to enhance binding affinity, improve selectivity, and fine-tune pharmacokinetic properties. We will explore the synthesis and structural nuances of an ethylamine derivative of this core, providing a technical framework for researchers and drug development professionals aiming to leverage this versatile scaffold.

Part 1: The 2,6-Dimethylpiperidine Core: Stereochemistry and Conformation

The defining characteristic of the 2,6-dimethylpiperidine scaffold is its stereochemistry. The substitution at two adjacent chiral centers gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,6R) and (2S,6S), and an achiral meso compound, (2R,6S).[3]

-

Meso (cis) Isomer: The (2R,6S) isomer, often referred to as the cis isomer, is achiral due to an internal plane of symmetry. In its most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[3][4] This conformation presents a specific spatial arrangement for further derivatization.

-

Chiral (trans) Isomers: The (2R,6R) and (2S,6S) isomers are enantiomers, collectively known as the trans isomer. In this configuration, one methyl group is forced into an axial position while the other is equatorial. These chiral isomers are particularly valuable as building blocks for asymmetric synthesis, allowing for the development of stereospecific drugs.[5]

The choice between the cis and trans isomers is a critical design decision in drug development. The orientation of the methyl groups directly influences the overall shape of the molecule and how it presents its other functional groups, such as the ethylamine side chain, for interaction with a target protein.

Part 2: Synthesis and Derivatization

The construction of a 2,6-dimethylpiperidine ethylamine derivative is a multi-step process that requires careful control of reagents and conditions. The general strategy involves the formation of the core heterocyclic ring followed by functionalization of the nitrogen atom.

Synthesis of the 2,6-Dimethylpiperidine Core

The most common and direct method for synthesizing the 2,6-dimethylpiperidine core is the catalytic hydrogenation of 2,6-dimethylpyridine (also known as 2,6-lutidine).[3][4] This reduction dearomatizes the pyridine ring to yield the saturated piperidine. The reaction typically favors the formation of the thermodynamically more stable cis (meso) isomer.[4]

N-Alkylation: Introduction of the Ethylamine Moiety

With the 2,6-dimethylpiperidine core in hand, the next step is to introduce the ethylamine side chain via N-alkylation. A direct reaction with 2-bromoethylamine is often problematic due to the high reactivity of the primary amine, which can lead to side reactions and polymerization. Therefore, a protecting group strategy is essential for a clean and efficient synthesis.

Experimental Protocol: Synthesis of N-(2-Aminoethyl)-2,6-dimethylpiperidine

This protocol is a representative, self-validating methodology grounded in standard organic synthesis principles.

Step 1: N-Alkylation with a Protected Ethylamine

-

Reagents & Setup: To a solution of cis-2,6-dimethylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture. The phthalimide group is a robust protecting group for the primary amine.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Work-up: After completion, cool the mixture, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude product (N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)isoindoline-1,3-dione) by column chromatography on silica gel.

Causality: The use of a base is crucial to deprotonate the piperidine nitrogen, making it a more potent nucleophile. An aprotic solvent prevents unwanted side reactions. The phthalimide protecting group is chosen for its stability under these alkylation conditions.

Step 2: Deprotection to Reveal the Primary Amine

-

Reagents & Setup: Dissolve the purified product from Step 1 in ethanol or methanol in a round-bottom flask.

-

Addition: Add hydrazine monohydrate (N₂H₄·H₂O, 2.0-5.0 eq) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the reaction mixture and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or by acid-base extraction to yield the final N-(2-Aminoethyl)-2,6-dimethylpiperidine.

Causality: Hydrazine is the classic reagent for cleaving a phthalimide group in what is known as the Ing-Manske procedure. It attacks the carbonyl carbons, leading to the formation of a stable six-membered ring (phthalhydrazide) and the release of the free primary amine.

Part 3: Structure-Activity Relationships and Therapeutic Potential

While specific biological data for the 2,6-dimethylpiperidine ethylamine structure is not widely published, we can infer its potential applications by examining structure-activity relationships (SAR) from related, well-studied piperidine derivatives. The piperidine scaffold is a key component in drugs targeting a wide range of conditions.

| Piperidine Derivative Class | Therapeutic Area | Key Structural Features | Reference |

| N-Benzyl Piperidines | Alzheimer's Disease (AChE/HDAC Inhibition) | Aromatic N-substituent for π-π stacking | [6] |

| Quinoline-Piperidine Conjugates | Antimalarial | Basic piperidine nitrogen for pH trapping in parasite vacuole | [7] |

| Piperidine-4-carboxamides | Anti-HIV (CCR5 Inhibition) | Carboxamide group for H-bonding; specific N-substituents | [8] |

| 2,6-Disubstituted Piperidines | Anticancer | Bifunctional alkylating agents via aziridinium ion formation | [9] |

| 2,6-Diphenyl Piperidines | Antibacterial / Antifungal | Bulky aromatic groups at C2 and C6 | [10] |

Analysis and Predictions:

-

CNS Disorders: The basic nitrogen of the ethylamine side chain, combined with the lipophilic piperidine core, could facilitate blood-brain barrier penetration. Many centrally-acting agents, such as inhibitors of acetylcholinesterase for Alzheimer's disease, feature a basic nitrogen separated from a larger ring system by an alkyl chain.[6] The 2,6-dimethyl groups could provide conformational rigidity to enhance selectivity for a specific receptor subtype.

-

Antimicrobial/Antiparasitic Agents: The weakly basic nature of the piperidine ring is a known strategy in antimalarial drug design, where it leads to drug accumulation in the acidic food vacuole of the parasite.[7] The ethylamine side chain could be further functionalized to enhance this effect or to interact with other targets within the pathogen.

-

Receptor Antagonism/Agonism: The overall structure bears a resemblance to pharmacophores for various G-protein coupled receptors (GPCRs). For example, derivatives of N-aryl-piperidines are potent agonists for the human histamine H3 receptor.[11] The 2,6-dimethylpiperidine ethylamine core could serve as a novel scaffold for exploring GPCR targets, where the ethylamine provides a key hydrogen bonding interaction and the dimethylated ring serves as a rigid spacer.

Conclusion and Future Directions

The 2,6-dimethylpiperidine ethylamine scaffold represents a compelling, albeit underexplored, structure in medicinal chemistry. Its synthesis is achievable through robust, well-established chemical transformations, and its rigid, stereochemically defined core provides an excellent platform for rational drug design. The insights from related piperidine derivatives suggest a high potential for biological activity across several therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.[6][7][9]

Future work should focus on the stereoselective synthesis of the chiral trans isomers to fully probe the influence of stereochemistry on biological activity. A systematic exploration of substituents on the ethylamine nitrogen and the piperidine ring itself would further elucidate the SAR for this class of compounds. By combining rational design with modern screening techniques, the 2,6-dimethylpiperidine ethylamine core can be developed from a promising chemical entity into a new generation of selective and potent therapeutic agents.

References

-

Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors Source: PubMed URL: [Link]

-

Title: Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides Source: PubMed URL: [Link]

-

Title: Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines Source: ResearchGate URL: [Link]

-

Title: 2,6-Dimethylpiperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Pharmacia URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: 2,6-Dimethylpiperidine - chemeurope.com Source: chemeurope.com URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor Source: ChEMBL - EMBL-EBI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. 2,6-Dimethylpiperidine [chemeurope.com]

- 5. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]

Technical Guide: Sterically Hindered Piperidine Amine Building Blocks

This technical guide details the design, synthesis, and application of sterically hindered piperidine amine building blocks, focusing on their utility in modulating physicochemical properties and metabolic stability in drug discovery.

Executive Summary & Strategic Value

Sterically hindered piperidines—specifically those substituted at the 2,2-, 3,3-, or 2,2,6,6-positions—represent a high-value class of building blocks in medicinal chemistry. Unlike simple piperidines, these scaffolds offer a unique solution to the "metabolic soft spot" problem. By introducing gem-dimethyl or tetramethyl steric bulk, researchers can:

-

Block Oxidative Metabolism: Steric bulk prevents Cytochrome P450 enzymes from accessing the

-carbon, significantly increasing half-life ( -

Modulate Basicity (

): The steric environment around the nitrogen atom depresses the -

Lock Conformation: The gem-dimethyl effect restricts conformational freedom, potentially lowering the entropic penalty of binding to a target protein.

Design Principles & Structural Logic

The Metabolic Shielding Effect

The primary rationale for employing sterically hindered amines is to protect the nitrogen center and adjacent carbons from metabolic degradation.

Figure 1: Mechanism of metabolic stabilization via steric shielding. The bulky methyl groups prevent the approach of metabolic enzymes.

Physicochemical Modulation

Table 1 summarizes the impact of methylation on key properties relative to a standard piperidine core.

| Property | Unsubstituted Piperidine | 3,3-Dimethylpiperidine | 2,2,6,6-Tetramethylpiperidine (TMP) |

| Lipophilicity (LogP) | Low | Moderate | High |

| Basicity ( | ~11.2 | ~10.9 | ~11.1 (Low Nucleophilicity) |

| Metabolic Stability | Low (N-dealkylation prone) | Moderate | High (Sterically blocked) |

| Conformational Flexibility | High (Chair flip) | Restricted | Rigid |

Advanced Synthesis Protocols

Synthesizing and coupling these building blocks is non-trivial due to the very steric hindrance that makes them valuable. Standard amide couplings (EDC/HOBt) often fail with 2,2,6,6-tetramethylpiperidine.

Protocol A: High-Yield Amide Coupling via Acyl Fluorides

Best for: Coupling extremely hindered amines (e.g., TMP) to carboxylic acids.

Mechanism: Acyl fluorides are less sterically demanding than active esters (OBt/OAt) and more stable than acid chlorides, allowing the amine to approach the carbonyl carbon.

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Amine: Sterically Hindered Piperidine (1.2 equiv)

-

Coupling Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL). -

Reagent Addition: Add DIPEA (3.0 mmol) followed by TFFH (1.2 mmol). Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

-

Coupling: Add the sterically hindered amine (1.2 mmol).

-

Reaction: Stir at RT for 12–24 hours. If conversion is low after 12h, heat to 40–50°C.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

, and brine. Dry over

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Attaching hindered piperidines to aryl halides.

Reagents:

-

Catalyst:

(2 mol%) or RuPhos Pd G4 (2-5 mol%) -

Ligand: RuPhos or BrettPhos (specifically designed for hindered secondary amines)

-

Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (strong base required)

-

Solvent: Toluene or Dioxane (degassed)

Workflow:

Figure 2: Workflow for Buchwald-Hartwig amination of sterically hindered amines.

Applications in Drug Discovery

Case Studies & Proven Utility

While 2,2,6,6-tetramethylpiperidine is often used as a reagent (LTMP base), its motif appears in specific high-value inhibitors:

-

HIV-1 Entry Inhibitors (NBD-Series):

-

Compound: NBD-556 and NBD-557.

-

Role: The 2,2,6,6-tetramethylpiperidine ring binds into a specific hydrophobic cavity of the gp120 envelope glycoprotein. The steric bulk fills the pocket and prevents the conformational change required for viral entry.

-

Significance: Demonstrates that the "bulk" is not just for stability, but can be a critical pharmacophore element.

-

-

Opioid Antagonists (LY246736):

-

Structure: trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

-

Role: The 3,4-dimethyl substitution forces the piperidine ring into a specific chair conformation, enhancing selectivity for the

-opioid receptor over other subtypes.

-

-

mPGES-1 Inhibitors:

-

Structure: 3,3-dimethyl substituted N-aryl piperidines.[7]

-

Role: The gem-dimethyl group at the 3-position improves metabolic stability against ring oxidation while maintaining potency against microsomal prostaglandin E synthase-1.

-

Self-Validating Analytical Data

When synthesizing these compounds, use these markers to confirm success:

-

1H NMR Spectroscopy:

-

2,2,6,6-Tetramethyl: Look for two distinct singlets (if symmetric/achiral environment) or four singlets (if chiral environment) in the 1.0–1.5 ppm range. Integration must equal 12H.

-

3,3-Dimethyl: Look for a characteristic singlet (6H) around 0.9–1.1 ppm.

-

-

TLC Visualization:

-

Stain: Ninhydrin is standard for amines (turns red/purple). However, for highly hindered secondary amines, the color development may be slow or faint.

-

Alternative: Use KMnO4 (universal oxidant) or Iodine chamber for better visualization of these lipophilic amines.

-

References

-

Synthesis and Oxidative Applications of Bobbitt’s Salt: Merbouh, N., et al. "Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate..."[8] Nature Protocols, 2013.[8] Link

-

HIV-1 Entry Inhibitors: Schon, A., et al. "Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120." Biochemistry, 2006. Link

-

Acyl Fluoride Coupling Protocol: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides." Journal of the American Chemical Society, 1995. Link

-

Buchwald-Hartwig for Hindered Amines: Maiti, D., et al. "Pd-catalyzed amination of aryl halides with sterically hindered amines." Chemical Science, 2010. Link

-

Opioid Antagonist Discovery: Zimmerman, D. M., et al. "Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist..." Journal of Medicinal Chemistry, 1994. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TLC stains [reachdevices.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]

- 5. Magic Formulas [chem.rochester.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Guide: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine

CAS No: 769-24-4 | Formula: C₉H₂₀N₂ | Molecular Weight: 156.27 g/mol [1]

Part 1: Executive Technical Summary

For Research & Development Use Only

This guide provides an in-depth safety and handling analysis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine , a specialized diamine intermediate used in the synthesis of pharmaceutical agents (e.g., anti-arrhythmics, local anesthetics). Unlike simple aliphatic amines, this compound features a sterically hindered 2,6-dimethylpiperidine ring coupled with a primary ethylamine tail.

Critical Safety Profile:

-

Primary Hazard: Skin Corrosion/Irritation (Category 1B) . The molecule possesses two basic nitrogen centers. While the piperidine nitrogen is sterically hindered, the primary amine tail (

) is unhindered and highly nucleophilic, capable of rapid tissue saponification. -

Reactivity: The compound is hygroscopic and avidly absorbs atmospheric

to form carbamates. It must be handled under inert gas (Nitrogen/Argon) to maintain purity and safety. -

Flammability: Classified as a Combustible Liquid (Predicted Flash Point > 60°C), requiring standard solvent safety protocols but posing less vapor explosion risk than lower molecular weight amines like diethylamine.

Part 2: Chemical Identity & Physicochemical Properties[2][3]

The following data aggregates experimental values and high-confidence QSAR predictions based on structural homologs (e.g., 1-(2-aminoethyl)piperidine).

| Property | Value / Description | Technical Note |

| CAS Number | 769-24-4 | Unique Identifier |

| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine | Systematic nomenclature |

| Physical State | Liquid | Colorless to pale yellow; amine-like odor |

| Boiling Point | ~190–200°C (Predicted) | Higher than un-methylated analog (186°C) due to increased MW.[2] |

| Flash Point | > 65°C (Estimated) | Class IIIA Combustible Liquid. |

| Density | ~0.85 - 0.90 g/mL | Lighter than water. |

| pKa (Base) | ~10.0 (Primary Amine) | Strong base; dictates corrosivity profile. |

| Solubility | Miscible in water, alcohols | Exothermic dissolution in water. |

Part 3: Hazard Identification & Mechanism

GHS Classification (29 CFR 1910.1200)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage: Category 1 (Irreversible damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).

Mechanistic Toxicology

The "Amine Burn" Mechanism: Unlike acid burns which coagulate protein (forming a barrier eschar), this amine induces liquefactive necrosis .

-

Saponification: The unhindered primary amine attacks membrane lipids, turning fats into soaps.

-

Deep Penetration: The lipophilic dimethylpiperidine ring facilitates transport across the stratum corneum.

-

Delayed Onset: Due to the steric bulk of the piperidine ring, the initial sensation of pain may be slightly delayed compared to smaller amines, leading to prolonged exposure before washing occurs.

Part 4: Safe Handling & Engineering Controls

Engineering Control Workflow

Do not handle on an open bench. All transfers must occur within a certified Chemical Fume Hood.

Figure 1: Safe handling workflow emphasizing inert atmosphere and containment.

Personal Protective Equipment (PPE) Matrix

-

Eye Protection: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for corrosive liquids).

-

Hand Protection:

-

Splash Contact: Nitrile rubber (0.11 mm) - Change immediately upon contamination.

-

Immersion/Prolonged: Butyl rubber or Viton (0.3 mm).

-

Why? Amines can permeate thin latex gloves rapidly.

-

-

Respiratory: If fume hood is unavailable (Emergency only), use a full-face respirator with Type K (Ammonia/Amine) cartridges.

Part 5: Emergency Response Protocols

Trustworthiness Principle: These protocols are self-validating. If the pain does not subside or pH paper shows alkalinity after washing, the decontamination is incomplete.

First Aid Decision Tree

Figure 2: Immediate emergency response logic for corrosive amine exposure.

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

Ventilate: Increase air exchange if safe to do so.

-

Neutralize: Do NOT use water initially (spreads the oily amine).

-

Use a Dry Absorbent (Vermiculite, Sand) mixed with a weak acid neutralizer (e.g., Sodium Bisulfate or Citric Acid powder).

-

Validation: The mixture should cease fuming and pH paper should indicate neutral (pH 6-8) before disposal.

-

Part 6: Storage & Stability[2]

-

Incompatibility: Segregate from Strong Oxidizers (fire risk), Acids (exothermic reaction), and Acid Chlorides/Anhydrides (violent reaction).

-

Shelf-Life: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine is stable if stored under Nitrogen.

-

Degradation: Yellowing indicates oxidation. White crust formation indicates

absorption (carbamate formation).

Part 7: References & Authority[2]

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet for 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine (CAS 769-24-4).

-

PubChem. (2025). Compound Summary: 2-piperidin-1-ylethanamine (Analogous Structure Data). National Library of Medicine.

-

ECHA (European Chemicals Agency). (2025). Registration Dossier: 2-(2-ethylpiperidin-1-yl)ethanamine (Structural Analog Hazards).

-

OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).

Sources

Solubility Profiling of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Technical Guide for Formulation & Synthesis

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine .

Executive Summary

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a bifunctional heterocyclic building block characterized by a sterically hindered tertiary amine (within the piperidine ring) and a solvent-accessible primary amine.[1] Its solubility behavior is governed by a "push-pull" mechanism: the hydrophobic 2,6-dimethyl-piperidine core drives solubility in non-polar organic solvents, while the primary ethylamine tail provides a handle for hydrogen bonding and pH-dependent water solubility.[1]

This guide provides a structural analysis of its solvation thermodynamics, comparative solvent compatibility, and validated protocols for solubility determination in drug development workflows.

Physicochemical Identity & Structural Logic

To predict and manipulate solubility, one must understand the molecule's functional architecture.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (156.27 g/mol ) favors solvent miscibility.[1] | |

| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic. Indicates preference for organic solvents over neutral water.[1] |

| pKa (Basic Centers) | pH-Switchable. Highly soluble in acidic aqueous media (pH < 8); limited solubility in basic media (pH > 11).[1] | |

| Steric Factors | 2,6-Dimethyl substitution | Shields the tertiary nitrogen, reducing solvation sphere stability in water but enhancing solubility in hindered organics (e.g., MTBE). |

The "Hydrophobic Shield" Effect

Unlike unsubstituted N-(2-aminoethyl)piperidine, which is water-miscible, the 2,6-dimethyl analogs possess a significant hydrophobic shield.[1] The two methyl groups adjacent to the ring nitrogen disrupt the ordered water structure required for hydration, energetically penalizing aqueous dissolution of the free base.

Solubility Profile: Water vs. Organic Solvents

Aqueous Solubility (pH Dependent)

The solubility of this compound in water is not a static value ; it is a dynamic function of pH.

-

pH < 8.0 (Acidic/Neutral): The molecule exists predominantly as a mono- or di-cation.[1] The ionic charge allows for high solubility (>100 mg/mL) due to ion-dipole interactions with water.[1]

-

pH > 10.0 (Basic): The molecule exists as a free base. The lipophilic 2,6-dimethylpiperidine moiety dominates, leading to phase separation (oiling out) or low solubility (<10 mg/mL).[1]

Organic Solvent Compatibility

The compound exhibits broad solubility in organic solvents, making it an ideal candidate for liquid-phase synthesis and purification.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism |

| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent | H-bonding via primary amine; alkyl compatibility via piperidine ring.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Dipole-dipole interactions; useful for stock solutions (>1 M).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | "Like dissolves like" for the lipophilic core; standard for extraction. |

| Non-Polar | Toluene, Hexanes, Heptane | Good to Moderate | Soluble, but may require heating if the primary amine forms intermolecular H-bond aggregates. |

| Ethers | THF, MTBE, 2-MeTHF | Good | Excellent for Grignard/Lithiation reactions; MTBE is preferred for extraction. |

Mechanistic Visualization

The following diagram illustrates the equilibrium states of the molecule in different solvent environments, highlighting the critical role of protonation in aqueous solubility.

Figure 1: Solubility equilibrium showing the pH-dependent partitioning between organic and aqueous phases.[1]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of the compound in a specific solvent.[1]

Materials:

-

Test Compound: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine.[1][2]

-

Solvents: PBS (pH 7.4), 0.1M HCl, Ethanol, Toluene.

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1]

Workflow:

-

Saturation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Filtration: If supernatant is cloudy, filter through a 0.22 µm PTFE filter (use PVDF for aqueous).

-

Quantification: Dilute the supernatant 100x with mobile phase and analyze via HPLC.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]

-

Protocol B: pH-Solubility Profile (Potentiometric Titration)

Objective: To determine the intrinsic solubility (

Workflow:

-

Dissolve 5 mg of compound in 10 mL of 0.1 M HCl (ensure complete dissolution).

-

Titrate with 0.1 M NaOH while monitoring turbidity (using a dip-probe spectrophotometer) and pH.

-

Precipitation Point: Record the pH where turbidity sharply increases (onset of precipitation). This is the

for solubility.

Applications in Drug Development[4]

Salt Formation Strategy

Due to the basic nature of the primary amine, this compound is an excellent candidate for salt formation to improve solid-state stability and water solubility.

-

Recommended Counter-ions:

Formulation for Bioassays

For biological testing (e.g., in vitro screening), avoid dissolving the free base directly in media.

-

Stock Solution: Prepare 100 mM stock in 100% DMSO .

-

Working Solution: Dilute stock into aqueous buffer. Ensure final DMSO concentration is < 1%.[1]

-

Warning: At high concentrations (>100 µM) in neutral buffer, the compound may precipitate. Inspect wells for turbidity.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Irritant.

-

Skin/Eye Contact: The primary amine is highly reactive and basic. It can cause chemical burns.[1][3][4] Wear nitrile gloves and safety goggles.

-

Inhalation: High vapor pressure (liquid form). Use only in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines absorb atmospheric

to form carbamates, which appear as white solid precipitates in the liquid.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 769-24-4, 2-(2,6-Dimethylpiperidin-1-yl)ethanamine.[1] Retrieved from [Link][1]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-solubility profiling).

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Validation of solubility prediction models for amines).

Sources

A Technical Guide to the Structural and Functional Divergence of 2-Piperidin-1-ylethylamine and its 2,6-Dimethyl Derivative

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Subtle Structural Shift

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile anchor for presenting pharmacophoric elements in three-dimensional space. This guide delves into a fundamental concept of drug design: how minor structural modifications can induce profound changes in a molecule's properties and biological activity.

We will conduct an in-depth comparative analysis of the parent compound, 2-piperidin-1-ylethylamine , and its sterically hindered analog, 2-((2,6-dimethylpiperidin)-1-yl)ethan-1-amine . The addition of two methyl groups at the 2- and 6-positions of the piperidine ring, while seemingly simple, introduces significant steric and conformational constraints. This guide will explore the causality behind these changes, from altered chemical reactivity and physicochemical properties to predicted shifts in pharmacological profiles. By understanding these differences, researchers can better leverage such modifications in the rational design of novel therapeutics.

Part 1: The Parent Scaffold: 2-Piperidin-1-ylethylamine

2-Piperidin-1-ylethylamine (CAS 27578-60-5) represents a foundational structure, combining the piperidine heterocycle with a flexible ethylamine sidechain. This arrangement provides two key nitrogen centers: a tertiary amine within the ring and a primary amine at the terminus, offering multiple points for interaction with biological targets or further chemical elaboration.

Physicochemical Properties

The properties of the parent scaffold are summarized below. This data provides a baseline for understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 27578-60-5 | PubChem[3] |

| Molecular Formula | C₇H₁₆N₂ | PubChem[3] |

| Molecular Weight | 128.22 g/mol | PubChem[3] |

| XLogP3 (Predicted) | 0.4 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[3] |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | PubChem[3] |

Synthesis Protocol: Direct N-Alkylation

The synthesis of 2-piperidin-1-ylethylamine can be achieved via several standard methods. A common and direct approach is the nucleophilic substitution of a suitable halo-ethylamine with piperidine. The primary amine is typically protected to prevent self-alkylation and polymerization.

Protocol 1: Synthesis via N-Alkylation of Piperidine

-

Objective: To synthesize 2-piperidin-1-ylethylamine hydrochloride.

-

Causality: This protocol utilizes the nucleophilicity of the secondary amine in piperidine to displace a halide on an ethylamine synthon. Using a base is crucial to neutralize the HCl generated, driving the reaction to completion.

Materials:

-

Piperidine (1.0 eq.)

-

2-Chloroethylamine hydrochloride (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq.)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine (1.0 eq.), anhydrous acetonitrile, and potassium carbonate (2.5 eq.).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 2-chloroethylamine hydrochloride (1.1 eq.) to the suspension in one portion.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80°C. Maintain reflux with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified via vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Pharmacological Potential

While specific data for this exact molecule is limited, the piperidine scaffold is a well-established pharmacophore. Derivatives are known to possess a wide range of biological activities, including but not limited to:

-

Central Nervous System (CNS) Agents: Acting on opioid, dopamine, and serotonin receptors.[4]

-

Anticancer and Antimicrobial Agents: The piperidine ring is present in numerous compounds with demonstrated cytotoxic or antimicrobial properties.[4]

-

Anti-inflammatory Agents: Modulation of key inflammatory pathways.[4]

The presence of the primary amine offers a handle for creating derivatives that can target a multitude of biological systems.

Part 2: The Sterically Hindered Derivative: 2-((2,6-Dimethylpiperidin)-1-yl)ethan-1-amine

The introduction of methyl groups at the 2- and 6-positions of the piperidine ring (CAS 769-24-4) creates a fundamentally different molecule. These groups act as steric shields around the piperidine nitrogen, profoundly influencing the molecule's conformation, reactivity, and interactions. This substitution gives rise to cis and trans diastereomers, with the cis isomer generally being the more thermodynamically stable and common form.[5][6]

Physicochemical Properties

The addition of two methyl groups increases the molecular weight and lipophilicity, as reflected in the predicted LogP value.

| Property | Value | Source |

| CAS Number | 769-24-4 | Sigma-Aldrich |

| Molecular Formula | C₉H₂₀N₂ | Sigma-Aldrich |

| Molecular Weight | 156.27 g/mol | Sigma-Aldrich |

| XLogP3 (Predicted) | 1.3 | Calculated |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | Calculated |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | Calculated |

Synthesis Protocol: Reductive Amination

Direct N-alkylation of 2,6-dimethylpiperidine is often challenging due to the steric hindrance caused by the adjacent methyl groups, which impedes the approach of alkylating agents.[7][8] Reductive amination is a more effective strategy as it involves the formation of a less hindered iminium ion intermediate.[9]

Protocol 2: Synthesis via Reductive Amination

-

Objective: To synthesize 2-((2,6-dimethylpiperidin)-1-yl)ethan-1-amine.

-

Causality: This method bypasses the sterically demanding Sₙ2 reaction. The piperidine reacts with an aldehyde to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[7]

Materials:

-

cis-2,6-Dimethylpiperidine (1.0 eq.)

-

2-((tert-Butoxycarbonyl)amino)acetaldehyde (Boc-aminoacetaldehyde) (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, dissolve cis-2,6-dimethylpiperidine (1.0 eq.) and Boc-aminoacetaldehyde (1.05 eq.) in anhydrous DCM.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting Boc-protected intermediate is then deprotected using standard methods (e.g., trifluoroacetic acid in DCM) to yield the final product.

-

Purify the final compound by column chromatography on silica gel.

Part 3: Comparative Analysis: Unveiling the Impact of 2,6-Dimethyl Substitution

The true value for drug discovery professionals lies in understanding how the 2,6-dimethyl substitution translates into functional differences.

Structural and Conformational Comparison

The methyl groups impose rigid conformational constraints. In the preferred chair conformation of cis-2,6-dimethylpiperidine, both methyl groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This locks the piperidine ring and dictates the spatial orientation of the N-ethylamine substituent. The parent compound, lacking these substituents, is conformationally more flexible.

Caption: 2D structures of the parent and derivative compounds.

Structure-Activity Relationship (SAR) Insights

The structural changes directly translate to altered physicochemical properties and, consequently, to a different pharmacological profile. This relationship is the cornerstone of medicinal chemistry.

Caption: Logical flow from structural modification to predicted activity.

-

Steric Hindrance and Receptor Selectivity: The primary consequence is steric bulk around the piperidine nitrogen. This can act as a "gatekeeper," preventing the molecule from binding to receptors with narrow binding pockets. Conversely, this same bulk might promote favorable van der Waals interactions or induce a specific conformation that enhances binding to other targets. The result is a potential shift from a non-selective parent compound to a more selective derivative.

-

Lipophilicity and Pharmacokinetics: The addition of two methyl groups increases the carbon count, making the derivative more lipophilic (higher LogP). This typically enhances membrane permeability, which could improve oral absorption and brain penetration, but may also increase binding to plasma proteins and lead to faster clearance through hepatic metabolism.

-

Basicity: The electron-donating inductive effect of the methyl groups is expected to slightly increase the basicity (pKa) of the piperidine nitrogen. This can influence the degree of ionization at physiological pH, affecting solubility, receptor interactions (ionic bonds), and salt-forming properties.

-

Metabolic Stability: The methyl groups at the C2 and C6 positions can block metabolic oxidation at these sites, which are often susceptible to cytochrome P450 enzymes. This may slow down the rate of metabolism, potentially leading to a longer biological half-life and increased drug exposure.

Part 4: Proposed Experimental Validation Workflow

To empirically validate the hypotheses outlined above, a structured, side-by-side experimental plan is essential. This workflow represents a self-validating system where each step builds upon the last to create a comprehensive profile of both compounds.

Caption: Proposed experimental workflow for comparative validation.

Detailed Protocol: Comparative Receptor Binding Assay

-

Objective: To determine and compare the binding affinity (Kᵢ) of 2-piperidin-1-ylethylamine and its 2,6-dimethyl derivative across a panel of relevant biological targets (e.g., dopamine, serotonin, and opioid receptors).

-

Methodology: Competitive Radioligand Binding Assay.

-

Procedure:

-

Membrane Preparation: Obtain cell membranes expressing the receptor of interest (e.g., HEK293 cells overexpressing the human D₂ dopamine receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compounds (parent vs. derivative, typically in a 10-point dilution series).

-

Incubation: Incubate the plates at a controlled temperature for a set time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Use non-linear regression (e.g., a sigmoidal dose-response model) to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Comparison: A lower Kᵢ value indicates higher binding affinity. Directly comparing the Kᵢ values for the parent and derivative compounds will quantify the impact of the 2,6-dimethyl substitution on receptor affinity.

-

Conclusion

This in-depth guide illustrates that the addition of 2,6-dimethyl groups to the 2-piperidin-1-ylethylamine scaffold is not a trivial modification. It is a strategic decision that fundamentally alters the molecule's three-dimensional structure, reactivity, and physicochemical properties. These changes are predicted to translate into a significantly different pharmacological profile, most notably in receptor selectivity, metabolic stability, and pharmacokinetics. The provided synthetic routes and validation workflows offer a clear and logical framework for researchers to synthesize these compounds and empirically test the structure-activity relationship hypotheses. Understanding the profound impact of such subtle chemical changes is paramount for the successful design and development of next-generation therapeutics.

References

-

Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from Ataman Kimya website.

-

ChemicalBook. (n.d.). 2-Piperazin-1-ylethylamine(140-31-8). Retrieved from ChemicalBook.[10]

-

Palmer, B. D., Wilson, W. R., & Denny, W. A. (1998). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Anti-cancer drug design, 13(4), 285–303.[11]

-

Sigma-Aldrich. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine. Retrieved from Sigma-Aldrich.

-

Pfeifer, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.[12]

-

Sigma-Aldrich. (n.d.). 2-(2,6-dimethylpiperazin-1-yl)ethan-1-amine. Retrieved from Sigma-Aldrich.[13]

-

BenchChem. (2025). Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry. Retrieved from BenchChem.[4]

-

Chem-Impex. (n.d.). 2-Piperidin-1-yl-1-phenylethylamine. Retrieved from Chem-Impex.[14]

-

Żaczek, A., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules, 28(1), 433.[15]

-

BenchChem. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. Retrieved from BenchChem.[16]

-

PubChem. (n.d.). N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. Retrieved from PubChem.[17]

-

Senguttuvan, S., Murugavelu, M., & Nagarajan, S. (2013). Reductive Amination of 2,6-Diarylpiperidin-4-ones. Synthetic Communications, 43(20), 2720–2724.[18]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from Wikipedia.[5]

-

BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem.[7]

-

Pandey, A., & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research.[19]

-

BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Retrieved from BenchChem.[20]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from ResearchGate.[21]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate.

-

Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8. Retrieved from Sigma-Aldrich.

-

Thomas Scientific. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis. Retrieved from Thomas Scientific.[22]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from PubChem.[3]

-

European Chemicals Agency (ECHA). (n.d.). 2-piperazin-1-ylethylamine - Substance Information. Retrieved from ECHA.[23]

-

Remete, A. M., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(31), 6546–6561.[8]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from ResearchGate.[9]

-

Gribble, G. W. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 15(1), 1-56.[1]

-

Grokipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from Grokipedia.[24]

-

Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI.[25]

-

Draper, J. A., et al. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Organic Letters, 21(10), 3606–3611.[26]

-

Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. Retrieved from Chemistry Stack Exchange.[27]

-

ChemicalBook. (2025). 2-(2-methylpiperidin-1-yl)ethanamine | 768-08-1. Retrieved from ChemicalBook.[28]

-

Gribble, G. W. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365.[2]

-

Al-Abdullah, E. S., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives. Molecules, 25(18), 4236.[29]

-

The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.[30]

-

CymitQuimica. (n.d.). CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine. Retrieved from CymitQuimica.[6]

-

ChemScene. (n.d.). 89850-94-2 | 2-(Piperidin-3-yl)ethan-1-amine. Retrieved from ChemScene.[31]

-

Sigma-Aldrich. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine. Retrieved from Sigma-Aldrich.

-

Al-Suwaidan, I. A., et al. (2021). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Scientific Reports, 11(1), 1-14.[32]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Piperazin-1-ylethylamine(140-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(2,6-dimethylpiperazin-1-yl)ethan-1-amine | 468745-67-7 [sigmaaldrich.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-(Piperazin-1-yl)-N-(2-(piperazin-1-yl)ethyl)ethan-1-amine | C12H27N5 | CID 14981966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Sci-Hub. Reductive Amination of 2,6-Diarylpiperidin-4-ones / Synthetic Communications, 2013 [sci-hub.sg]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. thomassci.com [thomassci.com]

- 23. Substance Information - ECHA [echa.europa.eu]

- 24. grokipedia.com [grokipedia.com]

- 25. societachimica.it [societachimica.it]

- 26. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 28. 2-(2-methylpiperidin-1-yl)ethanamine | 768-08-1 [chemicalbook.com]

- 29. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. chemscene.com [chemscene.com]

- 32. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Synthetic Applications of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in Early-Stage Drug Discovery

Executive Summary

In the landscape of preclinical drug development, the selection of highly specific building blocks dictates both the pharmacokinetic viability and the synthetic efficiency of lead compounds. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (also cataloged as 2-(2,6-Dimethyl-1-piperidinyl)ethanamine or 1-(2-aminoethyl)-2,6-dimethylpiperidine) is a specialized bifunctional intermediate[1]. Featuring a sterically hindered tertiary amine and a highly reactive primary amine, it is predominantly utilized in the synthesis of novel local anesthetics, antiarrhythmics, and targeted receptor modulators.

This technical whitepaper provides an in-depth analysis of the chemical's structural advantages, current supply chain economics, and field-proven synthetic protocols designed for senior researchers and drug development professionals.

Chemical Architecture & Pharmacological Rationale

The utility of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine lies in its dual-functional nature. The ethylamine side chain provides a versatile, unhindered primary amine handle for rapid coupling reactions (e.g., amidation, urea/thiourea formation)[2]. Conversely, the piperidine ring is flanked by two methyl groups at the 2 and 6 positions.

The Causality of Steric Hindrance: In drug design, tertiary amines are notorious liabilities for rapid hepatic clearance via Cytochrome P450 (CYP450) mediated N-dealkylation. The deliberate incorporation of the 2,6-dimethylpiperidine moiety introduces severe steric bulk directly adjacent to the nitrogen lone pair. This steric shielding physically obstructs the CYP450 active site from accessing the alpha-carbons, thereby inhibiting oxidative metabolism and significantly prolonging the in vivo half-life of the resulting therapeutic candidate.

Fig 1: Mechanism of CYP450 metabolic resistance conferred by 2,6-dimethyl steric shielding.

Table 1: Physicochemical Parameters

Data consolidated from structural databases and supplier analytics[1].

| Property | Value |

| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)ethanamine |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| PubChem CID | 3149266 |

| MDL Number | MFCD03701702 |

| SMILES | CC1N(CCN)C(C)CCC1 |

| Physical State | Solid (Combustible) |

Supply Chain Economics & Sourcing Strategy

Unlike bulk commodity chemicals, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a niche discovery building block. Procurement strategies must account for the specific tier of chemical sourcing required for the project phase.

The primary commercial vector for this compound is Sigma-Aldrich , which offers it under their AldrichCPR (Chemical Product Repository) collection[3].

Critical Sourcing Caveat: Chemicals in the AldrichCPR portfolio are explicitly provided to early discovery researchers "as-is". Sigma-Aldrich does not collect or provide exhaustive analytical data (such as routine COAs with guaranteed NMR/HPLC purities) for these unique library compounds. Consequently, the buyer assumes full responsibility for confirming product identity and purity prior to integration into synthetic pipelines.

Table 2: Sourcing & Procurement Matrix

| Supplier Model | Catalog / Collection | Quality Validation | Pricing Dynamics |

| Commercial Catalog | Sigma-Aldrich (AldrichCPR)[3] | "As-is" (Buyer must validate) | Subject to organizational contract pricing[3]; typically optimized for mg-scale screening. |

| Custom Synthesis | Global CROs (Fee-for-Service) | >95% (NMR/LC-MS validated) | High upfront cost ( |

Synthetic Application & Validated Protocols

A highly effective application of this building block is the synthesis of substituted thioureas, which serve as potent pharmacophores in various receptor-binding assays. The following protocol details the synthesis of N-2[(2,6-dimethylpiperidino)-ethyl]thiourea via an acyl thiourea intermediate[2].

Fig 2: Step-by-step synthetic workflow for thiourea derivatives using the ethanamine building block.

Self-Validating Protocol: Synthesis of N-2[(2,6-dimethylpiperidino)-ethyl]thiourea

Step 1: Electrophilic Addition (Coupling)

-

Action: Dissolve 1.0 equivalent of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Add 1.1 equivalents of propionyl isothiocyanate dropwise, then allow the reaction to warm to room temperature[2].

-

Causality: Propionyl isothiocyanate is utilized instead of standard thiocyanate salts because the electron-withdrawing acyl group drastically increases the electrophilicity of the isothiocyanate carbon, allowing for rapid, catalyst-free coupling at room temperature. The argon atmosphere prevents the highly nucleophilic primary amine from scavenging atmospheric CO2 to form insoluble carbamates.

Step 2: Intermediate Validation (Self-Validating Checkpoint)

-